A Technical Guide to Glycol Nucleic Acid (GNA) for Researchers and Drug Development Professionals
A Technical Guide to Glycol Nucleic Acid (GNA) for Researchers and Drug Development Professionals
Abstract
Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog (xeno nucleic acid or XNA) that has garnered significant interest within the scientific community for its remarkable chemical simplicity and unique biophysical properties. Characterized by a backbone composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds, GNA represents one of the simplest conceivable information-coding polymers. Despite its structural simplicity, GNA is capable of forming highly stable, antiparallel duplexes that follow Watson-Crick base-pairing rules, often exhibiting greater thermal and thermodynamic stability than analogous DNA and RNA duplexes.[1][2] Its resistance to nuclease degradation and its distinct hybridization properties make it a compelling candidate for a range of applications in drug development, diagnostics, and nanotechnology. This guide provides an in-depth overview of GNA's core characteristics, synthesis, and key experimental methodologies relevant to researchers and professionals in the field.
Core Structure and Biophysical Properties
Structural Foundation
Glycol Nucleic Acid distinguishes itself from natural nucleic acids by its backbone structure. Where DNA and RNA utilize deoxyribose and ribose sugars, respectively, GNA's backbone is constructed from acyclic 2,3-dihydroxypropyl (glycol) nucleoside analogs.[3][4] This fundamental difference results in a more flexible and structurally distinct polymer. The GNA backbone is notably shorter than that of DNA and RNA by one atom per repeating unit.[4]
GNA exists in two enantiomeric forms, (S)-GNA and (R)-GNA, due to the stereocenter in the propylene glycol unit. These enantiomers form highly stable duplexes with themselves (homo-chiral pairing) but do not cross-pair with each other.[1] The (S)-GNA enantiomer has been observed to form a right-handed duplex, while the (R)-GNA is predicted to form a left-handed duplex.[5]
Caption: Comparison of DNA, RNA, and (S)-GNA monomer structures.
Hybridization and Stability
GNA homoduplexes exhibit exceptional thermal stability, with melting temperatures (Tm) significantly higher than their DNA or RNA counterparts.[1][2] For example, a 15-mer GNA:GNA duplex was reported to have a Tm of 71°C, compared to 46°C for the identical DNA:DNA duplex sequence.[2] This enhanced stability is attributed to a lower entropic penalty for duplex formation, suggesting a high degree of preorganization in the single GNA strands.[1][2]
GNA's hybridization behavior is highly specific. While GNA forms stable duplexes with itself, it does not generally form stable heteroduplexes with DNA.[1] However, (S)-GNA can form stable duplexes with RNA, particularly in sequences with low G:C content.[1] This selective hybridization is a key property being explored for therapeutic applications.
Nuclease Resistance
A critical property of GNA for in vivo applications is its resistance to degradation by nucleases. The unnatural glycol backbone is not recognized by the enzymes that rapidly degrade DNA and RNA, giving GNA oligonucleotides a significantly longer half-life in biological media. This intrinsic stability makes GNA an attractive candidate for antisense and siRNA therapeutics, as it may reduce the need for extensive chemical modifications typically required to protect natural oligonucleotides from enzymatic cleavage.
Quantitative Data on GNA Duplex Stability
The thermal stability of nucleic acid duplexes is a critical parameter for their application. The following tables summarize reported melting temperatures (Tm) and thermodynamic parameters for various GNA-containing duplexes.
Table 1: Thermal Stability (Tm) of GNA-Containing Duplexes
| Sequence (5' to 3' for DNA/RNA, 2' to 3' for GNA) | Duplex Type | Tm (°C) | Conditions | Reference |
| CAC ATT AAT TGT TGT A | GNA/GNA | 71 | 10 mM Na-phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 | [2] |
| CAC ATT AAT TGT TGT A | DNA/DNA | 46 | 10 mM Na-phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0 | [2] |
| ATT TTA AAT ATA ATA ATT | (S)-GNA/RNA | 35 | Not specified | [1] |
| GCA TTA TTA TTA ATG C | (S)-GNA/(S)-GNA | 63 | Not specified | [1][2] |
| GCA TTA TTA TTA ATG C (with T:T mismatch) | (S)-GNA/(S)-GNA | 55 | Not specified | [1][2] |
| GNA 4-Helix Junction | GNA/GNA | 76 | Not specified | [1] |
| DNA 4-Helix Junction | DNA/DNA | 37 | Not specified | [1] |
Note: The directionality of GNA is specified from the 2'-end to the 3'-end of the glycol unit.
Table 2: Thermodynamic Parameters for Duplex Formation
| Duplex Type | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) | Conditions | Reference |
| GNA/GNA | -108.0 | -288 | -22.5 | 1 M NaCl | [1][2] |
| DNA/DNA | -115.8 | -321 | -16.8 | 1 M NaCl | [1][2] |
| RNA/RNA | -144.1 | -404 | -19.0 | 1 M NaCl | [1][2] |
These values are for a specific 15-mer sequence and highlight the favorable entropic contribution to GNA duplex stability.
Synthesis of GNA Oligonucleotides
GNA oligonucleotides are prepared by automated solid-phase synthesis using GNA phosphoramidite (B1245037) monomers. The general workflow is analogous to standard DNA and RNA synthesis.[3][6]
Caption: Automated solid-phase synthesis cycle for GNA oligonucleotides.
Key Experimental Protocols
Solid-Phase Synthesis of GNA Oligonucleotides
This protocol outlines the general steps for synthesizing GNA oligonucleotides using an automated synthesizer. It is based on standard phosphoramidite chemistry adapted for GNA monomers.[3][6]
Materials:
-
GNA-phosphoramidite monomers (A, C, G, T) dissolved in anhydrous acetonitrile.
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Controlled Pore Glass (CPG) solid support pre-functionalized with the desired initial GNA nucleoside.
-
Synthesis reagents: Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane), Activator (e.g., 0.45 M Tetrazole in Acetonitrile), Capping solutions (A: Acetic Anhydride/Pyridine/THF; B: N-Methylimidazole/THF), Oxidizer (e.g., 0.02 M Iodine in THF/Pyridine/Water).
-
Cleavage and deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide).
-
Automated DNA/RNA synthesizer.
Methodology:
-
Preparation: Dissolve GNA phosphoramidites and install reagent bottles on the synthesizer according to the manufacturer's instructions. Pack the appropriate CPG column for the desired sequence.
-
Synthesis Cycle (Automated):
-
Deblocking: The 5'-Dimethoxytrityl (DMT) group is removed from the support-bound nucleoside by flushing with the deblocking solution. The column is then washed with acetonitrile.
-
Coupling: The next GNA phosphoramidite monomer and activator are delivered to the column, leading to the formation of a phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The unstable phosphite triester is oxidized to a stable pentavalent phosphate triester using the iodine solution.
-
Repeat: The cycle is repeated until the full-length oligonucleotide is assembled.
-
-
Cleavage and Deprotection:
-
The CPG support is removed from the synthesizer and transferred to a vial.
-
Concentrated ammonium hydroxide (B78521) is added, and the vial is heated (e.g., at 55°C for 8-12 hours) to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and phosphate backbone.
-
-
Purification: The crude oligonucleotide solution is dried and then purified using methods such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
-
Analysis: The final product is quantified by UV spectroscopy at 260 nm, and its identity is confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Nuclease Resistance Assay
This protocol provides a method to assess the stability of GNA oligonucleotides in the presence of nucleases, typically found in serum.[7][8]
Materials:
-
Purified GNA oligonucleotide (and a control DNA or RNA oligonucleotide of the same sequence).
-
Fetal Bovine Serum (FBS) or a specific nuclease (e.g., DNase I, snake venom phosphodiesterase).
-
Reaction buffer (e.g., PBS or Tris buffer appropriate for the nuclease).
-
Loading buffer (e.g., Formamide with 0.5x TBE and loading dye).
-
Denaturing polyacrylamide gel (e.g., 15-20% acrylamide, 7 M Urea).
-
Gel electrophoresis apparatus and power supply.
-
Gel imaging system.
Methodology:
-
Reaction Setup: In separate microcentrifuge tubes, incubate a fixed amount of GNA and control oligonucleotides (e.g., 1-2 µM final concentration) in a solution containing 10-50% FBS or the specific nuclease in its reaction buffer.
-
Time Course: Incubate the reactions at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction tube.
-
Quenching: Immediately mix the aliquot with an equal volume of loading buffer to stop the enzymatic reaction and denature the oligonucleotide. Samples are then placed on ice.
-
Gel Electrophoresis: Load the samples onto the denaturing polyacrylamide gel. Run the gel at a constant voltage until the loading dye has migrated an appropriate distance.
-
Visualization and Analysis: Stain the gel with a nucleic acid stain (e.g., SYBR Gold). Visualize the bands using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified using densitometry software. The percentage of intact oligonucleotide remaining is plotted against time to determine the degradation kinetics.
Xeno Nucleic Acid SELEX (X-SELEX) for GNA Aptamer Selection
This protocol is adapted from methodologies for selecting XNA aptamers and can be applied to GNA. It requires a polymerase capable of synthesizing GNA from a DNA template and a reverse transcriptase that can read a GNA template to produce DNA.[9][10]
Caption: Workflow for the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) adapted for GNA.
Methodology:
-
Library Synthesis: A DNA library containing a central random region (e.g., N30-N40) flanked by constant primer binding sites is synthesized.
-
GNA Pool Generation: The DNA library is used as a template for an engineered polymerase that can synthesize a GNA library using glycol-nucleoside triphosphates (gNTPs).
-
Selection Step: The GNA pool is incubated with the target molecule (e.g., a protein immobilized on magnetic beads) in a suitable binding buffer.
-
Partitioning: Unbound GNA sequences are washed away. The stringency of the washing steps (e.g., by increasing wash volume, time, or adding competitors) is typically increased in later rounds to select for high-affinity binders.
-
Elution: The GNA molecules bound to the target are eluted (e.g., by heat or a change in pH).
-
Reverse Transcription: The eluted GNA is reverse transcribed back into cDNA using an engineered reverse transcriptase.
-
PCR Amplification: The resulting cDNA is amplified by PCR to generate an enriched DNA pool for the next round of selection.
-
Iteration: Steps 2-7 are repeated for multiple rounds (typically 8-15) until the pool is sufficiently enriched with target-binding sequences.
-
Sequencing and Characterization: The final enriched DNA pool is cloned and sequenced to identify individual GNA aptamer candidates. These candidates are then synthesized and characterized to determine their binding affinity (e.g., via surface plasmon resonance or filter-binding assays) and specificity.
Applications in Drug Development
Antisense Oligonucleotides
The high stability, nuclease resistance, and ability of (S)-GNA to hybridize with RNA make it an excellent candidate for antisense therapy.[4] GNA-based antisense agents could potentially offer improved pharmacokinetic profiles and longer duration of action compared to their DNA or RNA-based counterparts.
Small Interfering RNAs (siRNAs)
Incorporating GNA into siRNA duplexes is a promising strategy to mitigate off-target effects.[11] Off-target gene silencing often occurs via a microRNA-like mechanism, where the "seed region" (nucleotides 2-8) of the siRNA guide strand binds to partially complementary sequences in the 3' UTR of unintended mRNAs.[12][13] Introducing a single, thermally destabilizing GNA modification within this seed region can disrupt this off-target binding without compromising the on-target silencing activity, which relies on full complementarity.[11] This improves the overall safety profile of the siRNA therapeutic.
Caption: GNA modification in siRNA seed region reduces off-target binding.
Aptamers
GNA's stability and resistance to degradation make it an ideal scaffold for the development of aptamers for diagnostic and therapeutic purposes.[4] GNA aptamers could function as robust targeting ligands for drug delivery systems or as direct inhibitors of protein function, with potentially longer in vivo residence times than conventional nucleic acid aptamers.
Conclusion
Glycol Nucleic Acid represents a significant advancement in the field of xeno nucleic acids. Its unique combination of structural simplicity, high duplex stability, and resistance to enzymatic degradation provides a powerful platform for the development of novel nucleic acid-based technologies. For researchers and drug development professionals, GNA offers a versatile tool to overcome some of the key limitations of natural DNA and RNA, paving the way for a new generation of therapeutics and diagnostics with enhanced stability and specificity. Further exploration of GNA's biological properties and the development of GNA-specific biotechnological tools will continue to expand its potential applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Acyclic Nucleic Acids with Phosphodiester Linkages | Encyclopedia MDPI [encyclopedia.pub]
- 3. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycol nucleic acids (GNAs) and their applications [biosyn.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis of Glycerol Nucleic Acid (GNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]
- 7. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclease Degradation Analysis of DNA Nanostructures Using Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selecting Fully-Modified XNA Aptamers Using Synthetic Genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming GNA/RNA base-pairing limitations using isonucleotides improves the pharmacodynamic activity of ESC+ GalNAc-siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 13. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
